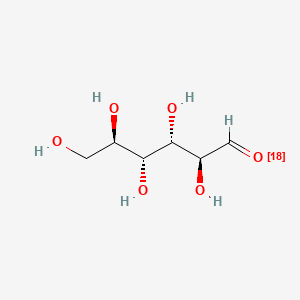

D-Mannose-18O-1

Description

BenchChem offers high-quality D-Mannose-18O-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Mannose-18O-1 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

182.16 g/mol |

IUPAC Name |

(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexan(18O)al |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i7+2 |

InChI Key |

GZCGUPFRVQAUEE-PDWQNIEOSA-N |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@@H](C=[18O])O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

What is D-Mannose-18O-1 and its role in metabolic tracing?

An In-depth Technical Guide to D-Mannose-¹⁸O-1 and its Role in Metabolic Tracing

Foreword

The study of glycosylation, a critical post-translational modification, is paramount to understanding cell biology, disease pathogenesis, and therapeutic efficacy. Glycans dictate protein folding, stability, trafficking, and immunogenicity.[1][2] Consequently, the ability to quantitatively measure the flux through glycosylation pathways provides an unparalleled window into the cell's metabolic state and its response to stimuli or disease. Stable isotope tracing, a cornerstone of metabolic flux analysis (MFA), offers a dynamic view of these processes that endpoint measurements of metabolite levels cannot.[3][4] This guide focuses on a specialized tool in this field: D-Mannose-¹⁸O-1, a stable isotope-labeled monosaccharide designed to probe the intricate pathways of mannose metabolism and glycoprotein biosynthesis. As a C-2 epimer of glucose, D-mannose is a fundamental building block for N-linked and O-linked glycans, making its labeled variants powerful probes for glycobiology research.[5][6]

The Principle of Stable Isotope Tracing in Metabolic Analysis

Metabolic flux analysis (MFA) is a technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[4] Unlike conventional metabolomics, which provides a static snapshot of metabolite concentrations, MFA uses stable isotope-labeled substrates to trace the flow of atoms through metabolic networks.[7]

Stable isotopes are non-radioactive variants of elements that contain a different number of neutrons, giving them a greater mass without altering their chemical properties.[8] When a cell is supplied with a nutrient labeled with a stable isotope (e.g., ¹³C-glucose, ¹⁵N-glutamine, or ¹⁸O-mannose), the label is incorporated into downstream metabolites. Analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, can detect the resulting mass shift, allowing researchers to map the flow of atoms and calculate the activity of specific pathways.[3][8]

Table 1: Common Stable Isotopes in Metabolic Research

| Isotope | Natural Abundance (%) | Mass Shift (Da) | Typical Application |

| ¹³C | ~1.1% | +1.003 | Carbon metabolism, glycolysis, TCA cycle |

| ¹⁵N | ~0.37% | +0.997 | Amino acid and nucleotide metabolism |

| ²H (D) | ~0.015% | +1.006 | Fatty acid and steroid synthesis |

| ¹⁸O | ~0.20% | +1.999 | Glycosylation, proteolysis, phosphate metabolism |

The goal of many tracer experiments is to reach an "isotopic steady state," where the fractional labeling of metabolites becomes constant over time.[9] This state indicates that the isotopic enrichment of the precursor pool is balanced by the flux through the pathway, enabling robust quantification of metabolic rates.[9]

D-Mannose Metabolism: A Hub for Glycosylation

D-Mannose is a critical monosaccharide in cellular metabolism, serving as a key precursor for the biosynthesis of a wide array of glycoconjugates.[10] Its metabolic fate is central to protein glycosylation.

-

Uptake and Activation : Exogenous mannose is transported into the cell and phosphorylated by hexokinase to form mannose-6-phosphate (M6P).

-

Interconversion : M6P is converted to mannose-1-phosphate (M1P) by phosphomannomutase.

-

Nucleotide Sugar Formation : M1P reacts with GTP to form GDP-mannose, a key activated sugar donor for many glycosyltransferases.

-

Dolichol-Phosphate-Mannose Synthesis : GDP-mannose serves as the mannose donor for the synthesis of dolichol-phosphate-mannose (Dol-P-Man) in the endoplasmic reticulum (ER). Dol-P-Man is an essential donor for N-glycosylation, O-mannosylation, and GPI anchor biosynthesis.[11]

-

De Novo Synthesis : Cells can also synthesize mannose from glucose. Fructose-6-phosphate, an intermediate of glycolysis, is isomerized to mannose-6-phosphate by phosphomannose isomerase (MPI).[10]

The diagram below illustrates the central pathways of mannose metabolism.

Caption: Core pathways of D-Mannose metabolism.

D-Mannose-¹⁸O-1: The Tracer

D-Mannose-¹⁸O-1 is an isotopologue of D-mannose where a common ¹⁶O atom at the C1 position is replaced with a heavy ¹⁸O isotope. This seemingly minor change creates a molecule that is chemically identical to its unlabeled counterpart but carries a +2 Dalton mass signature. This mass difference is the key to its utility as a tracer.[12]

When cells are cultured in a medium containing D-Mannose-¹⁸O-1, the labeled sugar is taken up and processed through the metabolic pathways described above. Consequently, the ¹⁸O atom is incorporated into GDP-Mannose, Dol-P-Mannose, and ultimately into the mannose residues of newly synthesized glycoproteins.

Table 2: Expected Mass Shifts with ¹⁸O Labeling

| Labeled Molecule | Number of ¹⁸O Atoms Incorporated | Total Mass Shift (Da) |

| GDP-Mannose-¹⁸O-1 | 1 | +2 |

| Dol-P-Mannose-¹⁸O-1 | 1 | +2 |

| Glycan with 5 Mannose-¹⁸O-1 residues | 5 | +10 |

The primary analytical method for detecting this incorporation is Liquid Chromatography-Mass Spectrometry (LC-MS) . By analyzing the mass spectra of glycans or glycopeptides, researchers can identify peptide pairs that are separated by multiples of 2 Da, corresponding to the incorporation of one or more D-Mannose-¹⁸O-1 units.[13][14]

Applications in Glycobiology and Drug Development

The use of D-Mannose-¹⁸O-1 enables the quantitative investigation of dynamic processes that are invisible to traditional biochemical assays.

Quantifying Glycosylation Pathway Flux

A primary application is to measure the rate of de novo glycoprotein synthesis. By monitoring the rate of ¹⁸O incorporation into specific glycoproteins over time, one can calculate the flux through the N-linked or O-linked glycosylation pathways.[15] This is particularly valuable in:

-

Cancer Research : Cancer cells often exhibit altered glycosylation, which is linked to metabolic reprogramming.[15] Measuring flux can reveal how pathways like the Hexosamine Biosynthesis Pathway (HBP) are dysregulated and provide a dynamic biomarker for therapeutic response.

-

Immunology : The activation and differentiation of immune cells are accompanied by significant changes in cell surface glycosylation. Tracing mannose incorporation can quantify these changes and elucidate their metabolic underpinnings.

Complementary Technique: Identifying N-Glycosylation Sites with H₂¹⁸O

While D-Mannose-¹⁸O-1 traces the sugar, a related and powerful technique uses ¹⁸O-labeled water (H₂¹⁸O) to identify the sites of glycosylation. The enzyme Peptide-N-Glycosidase F (PNGase F) is commonly used to release N-linked glycans from glycoproteins. When this reaction is performed in H₂¹⁸O, the enzyme cleaves the bond between the innermost GlcNAc and the asparagine (Asn) residue, converting the Asn to aspartic acid and incorporating a single ¹⁸O atom into the carboxyl group of the newly formed aspartate.[16][17]

This results in a +2 Da mass shift on the formerly glycosylated peptide, definitively marking the site of N-linked glycosylation.[14] This method is invaluable for glycoproteomics, allowing for proteome-wide identification of glycosylation sites.[18]

Experimental Workflow: A Technical Protocol

This section provides a generalized protocol for a metabolic tracing experiment using D-Mannose-¹⁸O-1 to quantify mannose incorporation into glycoproteins in cultured cells.

Caption: Experimental workflow for metabolic tracing.

Step-by-Step Methodology

1. Materials:

-

Cell line of interest

-

Standard cell culture medium and supplements

-

Custom medium lacking mannose (if possible, to maximize incorporation)

-

D-Mannose-¹⁸O-1 (Tracer)

-

Unlabeled D-Mannose (Control)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

-

Trypsin (sequencing grade)

-

LC-MS/MS system (e.g., Q-TOF or Orbitrap)

2. Protocol:

-

Step 1: Cell Seeding and Growth

-

Seed cells in multiple plates or wells to accommodate different time points.

-

Grow cells in standard medium until they reach approximately 70-80% confluency.

-

Rationale : This ensures cells are in an active state of growth and metabolism, promoting tracer uptake.

-

-

Step 2: Preparation of Labeling Medium

-

Prepare the labeling medium by supplementing the custom base medium with D-Mannose-¹⁸O-1 to a final concentration typically in the physiological range (e.g., 50-100 µM).

-

Prepare a parallel control medium with an identical concentration of unlabeled D-Mannose.

-

-

Step 3: Metabolic Labeling

-

Aspirate the standard medium from the cells.

-

Gently wash the cell monolayer once with pre-warmed PBS.

-

Add the prepared labeling medium (or control medium) to the cells. The first time point (T=0) should be harvested immediately after adding the labeling medium.

-

Incubate the cells for a series of time points (e.g., 2, 6, 12, 24 hours).

-

Rationale : The time course allows for the measurement of the rate of label incorporation, which is essential for flux calculations.[9]

-

-

Step 4: Cell Harvesting and Quenching

-

At each time point, place the culture plate on ice to halt metabolic activity.

-

Aspirate the labeling medium.

-

Immediately wash the cells twice with ice-cold PBS.

-

Critical Consideration : This washing step is crucial to remove any residual extracellular tracer and to rapidly cool the cells, effectively quenching metabolism.[19]

-

Lyse the cells directly on the plate using an appropriate lysis buffer. Scrape the cells and collect the lysate.

-

-

Step 5: Sample Preparation for MS

-

Quantify the protein concentration of each lysate (e.g., using a BCA assay).

-

(Optional) Enrich for glycoproteins using lectin affinity chromatography if a more targeted analysis is desired.[13]

-

Perform an in-solution or in-gel tryptic digest on an equal amount of protein from each sample.

-

Desalt the resulting peptides using a C18 solid-phase extraction (SPE) column.

-

3. LC-MS/MS Analysis:

-

Analyze the desalted peptides using a high-resolution mass spectrometer.

-

The instrument should be operated in a data-dependent acquisition (DDA) mode to acquire both MS1 survey scans and MS2 fragmentation spectra.

-

MS1 Analysis : Look for peptide pairs separated by +2n Da (where n is the number of mannose residues in a corresponding glycopeptide).

-

MS2 Analysis : Fragmentation data is used to identify the peptide sequence and confirm the identity of the glycoprotein.

4. Data Analysis and Interpretation:

-

Process the raw MS data using software capable of identifying and quantifying isotopic peaks (e.g., MaxQuant, Proteome Discoverer, or specialized scripts).

-

For each identified glycopeptide, calculate the isotopic enrichment at each time point by determining the ratio of the labeled peak intensity to the total (labeled + unlabeled) peak intensity.

-

Plot the isotopic enrichment over time. The initial slope of this curve is proportional to the metabolic flux into that specific glycoprotein.

-

Complexities : Data interpretation must account for natural isotope abundance and potential complexities in labeling patterns.[20]

Conclusion

D-Mannose-¹⁸O-1 is a powerful, specialized tool for researchers in glycobiology and drug development. It provides a means to move beyond static measurements and probe the dynamics of glycosylation pathways in living systems. By enabling the direct quantification of metabolic flux, this tracer offers deep mechanistic insights into how cellular metabolism is linked to the synthesis of glycoproteins—molecules that are fundamental to health and disease.[15] When combined with complementary techniques like ¹⁸O-labeling for site identification, it provides a robust platform for dissecting the complex world of the glycoproteome.

References

- Metabolic flux analysis using stable isotope labeled substrates allows for the tracing of carbon, nitrogen, and hydrogen atoms through metabolic pathways. (n.d.). PMC.

- Applications of Stable Isotope Labeling in Metabolic Flux Analysis. (n.d.). Creative Proteomics.

- Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. (1989, June 4). MDPI.

- Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. (2025, October 15). ResearchGate.

- Isotope Tracer Analysis and Metabolic Flux Analysis. (n.d.). McCullagh Research Group.

- 18O Labeling for a Quantitative Proteomic Analysis of Glycoproteins in Hepatocellular Carcinoma. (n.d.). PMC.

- 18O-Labeling of N-Glycosylation Sites To Improve the Identification of Gel-Separated Glycoproteins Using Peptide Mass Mapping and Database Searching. (n.d.). Analytical Chemistry - ACS Publications.

- D-Mannose-18O. (n.d.). MedchemExpress.com.

- Quantitative Glycan Metabolism & Pathway Flux Analysis. (n.d.). Creative Proteomics.

- Glycosylation Pathway Analysis. (2025, June 11). Creative Biolabs.

- 18O Stable Isotope Labeling in MS-based Proteomics. (2009, January 16). Oxford Academic.

- A method for automatically interpreting mass spectra of 18O-labeled isotopic clusters. (2007, February 15). ScienceDirect.

- Glycoproteins: Synthesis and Clinical Consequences. (2026, February 26). The Medical Biochemistry Page.

- Biochemical evidence for an alternate pathway in N-linked glycoprotein biosynthesis. (2013, April 28). PMC.

- Tandem 18O Stable Isotope Labeling for Quantification of N-Glycoproteome. (n.d.). Journal of Proteome Research - ACS Publications.

- d-Mannose: Properties, Production, and Applications: An Overview. (n.d.). ResearchGate.

- A novel methodological approach for δ(18)O analysis of sugars using gas chromatography-pyrolysis-isotope ratio mass spectrometry. (n.d.). PubMed.

- 18O-labeling of N-glycosylation sites to improve the identification of gel-separated glycoproteins using peptide mass mapping and database searching. (n.d.). PubMed.

- MANNOSE METABOLISM: MORE THAN MEETS THE EYE. (n.d.). PMC.

- Application Notes and Protocols for Tracking the Mannose Salvage Pathway using D-Mannose-¹³C₆,d₇. (n.d.). Benchchem.

- An In-depth Technical Guide to D-[1-²H]Mannose Applications in Studying Mannose Metabolism. (n.d.). Benchchem.

- Global view of domain-specific O-linked mannose glycosylation in glycoengineered cells. (2024, January 16). PNAS.

- Advanced Monosaccharide Analysis Methods. (n.d.). Creative Biolabs.

- quantitation of a comprehensive set of monosaccharides using dynamic multiple reaction monitoring. (2022, February 23). PMC.

- Quantitation of a Comprehensive Set of Monosaccharides using Dynamic Multiple Reaction Mo. (n.d.). eScholarship.

- Recent studies on the biological production of D-mannose. (2019, November 15). PubMed.

Sources

- 1. Glycosylation Pathway Analysis - Creative Biolabs [creative-biolabs.com]

- 2. Glycoproteins: Understanding Their Biochemical Importance - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 3. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isotope Tracer Analysis and Metabolic Flux Analysis | McCullagh Research Group [mccullagh.chem.ox.ac.uk]

- 8. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. biorxiv.org [biorxiv.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. 18O Labeling for a Quantitative Proteomic Analysis of Glycoproteins in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Glycan Biosynthesis and Metabolism Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. 18O-labeling of N-glycosylation sites to improve the identification of gel-separated glycoproteins using peptide mass mapping and database searching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. A method for automatically interpreting mass spectra of 18O-labeled isotopic clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the basics of 18O isotopic labeling of monosaccharides

Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals Subject: Stable Isotope Labeling, Mass Spectrometry, Glycomics, Mechanistic Biochemistry

Executive Summary: The Strategic Value of 18O Labeling

In the high-stakes arena of structural glycomics and therapeutic development, 18O isotopic labeling stands as a premier "label-free" quantitation strategy. Unlike reductive amination or permethylation, which introduce bulky chemical tags that alter ionization efficiencies and chromatographic behavior, 18O labeling exploits the fundamental equilibrium of the anomeric center.

This guide provides a rigorous examination of the acid-catalyzed oxygen exchange mechanism, detailed protocols for quantitative workflows, and the critical controls required to mitigate back-exchange—the technique's primary failure mode. By mastering this method, researchers can achieve precise relative quantitation of glycans and elucidate enzymatic mechanisms (e.g., glycosyl hydrolase action) with high fidelity.

Mechanistic Foundation: Acid-Catalyzed Anomeric Exchange

The core principle of 18O labeling in monosaccharides relies on the lability of the oxygen atom at the anomeric carbon (C1 in aldoses, C2 in ketoses). In aqueous solution, reducing sugars exist in a dynamic equilibrium between their cyclic hemiacetal/hemiketal forms and their acyclic carbonyl forms.

The Chemical Mechanism

The exchange occurs exclusively via the acyclic carbonyl intermediate .

-

Ring Opening: Acid catalysis promotes the protonation of the ring oxygen, facilitating ring opening to form the acyclic aldehyde (or ketone).

-

Hydration: The carbonyl carbon is attacked by a water molecule from the solvent (H218O).

-

Gem-diol Formation: This results in a gem-diol intermediate where one hydroxyl is 16O (original) and the other is 18O (solvent-derived).

-

Dehydration & Ring Closure: The intermediate collapses, expelling a water molecule. Statistically, either 16O or 18O can be expelled. If 16O is expelled, the reforming carbonyl retains the 18O label.

-

Result: The sugar re-cyclizes, now incorporating the heavy isotope at the anomeric position.

Mass Shift: The replacement of one 16O with 18O results in a mass shift of +2.004 Da .

Visualization of the Exchange Pathway

Caption: The reversible acid-catalyzed pathway converting natural abundance (16O) monosaccharides to 18O-labeled isotopologues via the acyclic intermediate.

Experimental Protocols

Reagents and Materials

-

H218O Water: >95% enrichment (97-99% recommended for high spectral purity).

-

Acid Catalyst: Trifluoroacetic acid (TFA) or HCl.

-

Enzyme (Optional): PNGase F (for N-glycan release).

-

Solvent: Acetonitrile (ACN) for MS compatibility.

Workflow A: Chemical Labeling of Free Monosaccharides

This protocol is used for labeling standard sugars or hydrolysates.

-

Dissolution: Dissolve the dry monosaccharide sample (1–10 nmol) in 10 µL of H218O .

-

Acidification: Add HCl or TFA to a final concentration of 10–50 mM.

-

Note: Stronger acids accelerate the equilibrium but may degrade labile residues (e.g., sialic acids) if temperature is too high.

-

-

Incubation: Incubate at 60°C for 3–4 hours .

-

Validation: Equilibrium is reached when the isotopic distribution matches the enrichment of the H218O solvent (e.g., ~95% labeled).

-

-

Quenching: Rapidly freeze the sample or neutralize with a volatile base (e.g., Ammonium Hydroxide) immediately prior to MS injection to prevent back-exchange.

Workflow B: Enzymatic N-Glycan Release (The "Gold Standard" for Glycomics)

This method releases and labels N-glycans simultaneously, minimizing handling steps.

-

Denaturation: Denature the glycoprotein (e.g., RNase B, IgG) using RapiGest or SDS (must be removed later) at 95°C for 5 min.

-

Buffer Exchange: Dry the sample or buffer exchange into a non-amine buffer (e.g., Ammonium Bicarbonate) prepared using H218O .

-

Digestion: Add PNGase F prepared in H218O.

-

Incubation: Incubate at 37°C for 16–18 hours.

-

Deactivation: Heat at 75°C to deactivate PNGase F (if necessary) or proceed directly to solid-phase extraction (SPE) to remove protein/surfactants.

Data Analysis and Interpretation

Mass Spectrometry Signatures

In MALDI-TOF or ESI-MS, the labeled monosaccharide appears with a +2.004 Da shift.

| Species | Formula (Hexose) | Monoisotopic Mass (Da) | Mass Shift |

| Unlabeled (Light) | C6H12O6 | 180.0634 | 0 |

| 18O-Labeled (Heavy) | C6H12O5(18O)1 | 182.0676 | +2.004 |

Calculating Incorporation Efficiency

Due to the natural abundance of isotopes (13C, 17O), the "Heavy" peak will overlap with the M+2 isotope of the "Light" peak. You must mathematically deconvolute this.

Formula for Ratio (R):

- : Intensity of the +2 Da peak.

- : Intensity of the monoisotopic peak.

- : Theoretical abundance factor of the M+2 isotope for the unlabeled molecule (derived from isotopic calculators).

Critical Challenges: The Back-Exchange Phenomenon

The Achilles' heel of 18O labeling is back-exchange —the loss of the 18O label to atmospheric moisture or solvent 16O during post-labeling processing.

The Logic of Back-Exchange

The same acid-catalyzed mechanism that installs the label can remove it. If a labeled sample is exposed to acidic H216O (regular water) or even slightly acidic HPLC solvents, the equilibrium shifts back toward 16O.

Prevention Strategy (The "Self-Validating" System)

To ensure data integrity, the workflow must include a "Stop" signal for the exchange reaction.

-

pH Control: The exchange rate is pH-dependent. At neutral or slightly alkaline pH (pH 7.5–8.5), the ring opening is extremely slow.

-

Action: Always store labeled samples in slightly ammoniated solution or dry them completely.

-

-

Temperature: Exchange is temperature-dependent.

-

Action: Keep samples at 4°C or frozen (-20°C) until injection.

-

-

Rapid Analysis: Analyze immediately after reconstitution.

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Low Labeling Efficiency (<80%) | Insufficient H218O purity or incubation time. | Use 99% H218O; increase incubation time or temp (carefully). |

| High Back-Exchange | Acidic HPLC solvents (e.g., 0.1% Formic Acid). | Reduce column temperature; analyze rapidly; neutralize sample before injection. |

| Peak Broadening | Partial separation of 16O and 18O isotopologues. | This is an isotopic effect in chromatography (rarely significant for 18O but possible). Integrate both peaks. |

Applications in Drug Development

Comparative Glycomics (Biomarker Discovery)

By labeling a "Disease" sample with 18O and a "Control" sample with 16O (or vice versa), mixing them 1:1, and analyzing them simultaneously, researchers can eliminate ionization bias.

-

Workflow: Mix Light + Heavy

Permethylate (optional for stability) -

Advantage: Removes run-to-run variation in MS response.

Mechanistic Elucidation: Glycoside Hydrolases

18O labeling determines the point of bond cleavage (glycosyl-oxygen vs. aglycone-oxygen bond).

-

Protocol: Hydrolyze a substrate in H218O.

-

Logic:

-

If 18O is found on the glycon (sugar part), cleavage occurred at the anomeric carbon (typical for glycosidases).

-

If 18O is found on the aglycone (leaving group), cleavage occurred at the glycosidic oxygen (rare).

-

References

-

Angel, P. M., & Orlando, R. (2007). Quantitative glycomics: A comparison of competitive labeling strategies. Journal of Proteome Research . Retrieved from [Link]

-

Atwood, J. A., et al. (2008). Quantitation by Isobaric Labeling: Applications to Glycomics. Journal of Proteome Research . Retrieved from [Link]

- Caprioli, R. M., et al. (1998). 18O Labeling of Peptides and Proteins.

-

Zhang, Y., et al. (2012). Quantitative analysis of N-linked glycans by 18O-labeling and MALDI-TOF mass spectrometry. Analytical Chemistry . Retrieved from [Link]

-

Risley, J. M., & Van Etten, R. L. (1982). 18O-isotope effect in 13C nuclear magnetic resonance spectroscopy. 2. The effect of structure. Journal of the American Chemical Society . (Foundational mechanism). Retrieved from [Link]

Sources

- 1. chegg.com [chegg.com]

- 2. Considerations for proteolytic labeling-optimization of 18O incorporation and prohibition of back-exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 18O-labeling of N-glycosylation sites to improve the identification of gel-separated glycoproteins using peptide mass mapping and database searching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Digital resource [dam-oclc.bac-lac.gc.ca]

- 5. A Case Study of the Glycoside Hydrolase Enzyme Mechanism Using an Automated QM-Cluster Model Building Toolkit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

D-Mannose-18O-1 as a probe for studying glycosylation pathways

This guide details the application of D-Mannose-18O-1 (D-Mannose labeled with Oxygen-18 at the anomeric C1 position) as a specialized probe for dissecting glycosylation flux and enzymatic mechanisms.

Unlike carbon-13 (

Executive Summary

D-Mannose-18O-1 is a stable isotope-labeled monosaccharide used to investigate the Mannose Salvage Pathway and the turnover of the GDP-Mannose donor pool. Its utility stems from the specific fate of the anomeric oxygen atom: it is retained during activation to GDP-Mannose but is ejected with the nucleotide (GDP) during the final glycosyltransferase reaction.

This unique property makes D-Mannose-18O-1 an "entry-only" tracer, allowing researchers to:

-

Isolate Donor Pool Kinetics: Measure the rate of GDP-Mannose synthesis via the salvage pathway without interference from downstream glycan recycling.

-

Determine Enzymatic Mechanisms: Validate the bond-breaking mechanisms of nucleotidyltransferases and glycosyltransferases.

-

Quantify Flux Partitioning: Distinguish between de novo synthesis (from Glucose) and salvage (from exogenously supplied Mannose).

Mechanistic Basis: The "Oxygen Trail"

To interpret data derived from D-Mannose-18O-1, one must understand the precise atomic fate of the labeled oxygen through the glycosylation machinery.

The Pathway of Retention

The

-

Cellular Entry: D-Mannose-18O-1 enters via Hexose Transporters (e.g., GLUTs).[1]

-

Phosphorylation (Hexokinase):

-

Reaction:

-

Fate: The phosphorylation occurs at C6. The C1-

remains intact.

-

-

Isomerization (Phosphomannomutase - PMM):

-

Reaction:

-

Mechanism: PMM utilizes a bis-phosphate intermediate. The phosphate group is transferred to the C1 oxygen.

-

Fate: The

atom becomes the bridging oxygen in the phosphate ester (

-

-

Activation (GDP-Mannose Pyrophosphorylase - GMPP):

-

Reaction:

-

Mechanism: The phosphate oxygen of Man-1-P attacks the

-phosphorus of GTP. -

Fate: The

label is retained as the bridge between the Mannose C1 and the

-

The Point of Divergence (Signal Loss)

The critical utility of this probe arises at the Glycosyltransferase (GT) step in the Endoplasmic Reticulum (ER) or Golgi.

-

Reaction:

-

Mechanism: GTs catalyze the nucleophilic attack of the Acceptor hydroxyl group onto the C1 carbon of Mannose. This breaks the

bond (the bond between Mannose and the phosphate). -

Fate: The

label—originally from the mannose—leaves with the GDP byproduct. The mannose incorporated into the glycoprotein is unlabeled at the linkage position (it adopts the oxygen from the acceptor).

Pathway Visualization

The following diagram illustrates the specific tracking of the

Caption: Fate of the 18O-1 label. The isotope tracks into the nucleotide sugar pool but partitions into the GDP byproduct during glycosylation.

Applications & Experimental Design

Quantifying Salvage Pathway Flux

By supplementing cell culture media with D-Mannose-18O-1, researchers can quantify the contribution of exogenous mannose to the intracellular GDP-Mannose pool.

-

Metric: The ratio of GDP-Man-

(Salvage) to GDP-Man- -

Advantage: Unlike

-Mannose, which can be metabolized via glycolysis (Man-6-P

Protocol: Nucleotide Sugar Extraction & Analysis

Objective: Isolate and quantify GDP-Mannose isotopologues from mammalian cells.

Step 1: Metabolic Labeling

-

Seed cells (e.g., CHO, HEK293) at

cells/mL in glucose-rich media. -

Add D-Mannose-18O-1 (95%+ enrichment) to a final concentration of 50–200

M.-

Note: Keep incubation times short (1–4 hours) to measure initial flux rates, or long (24 hours) for steady-state pool composition.

-

-

Quench metabolism by rapid washing with ice-cold PBS.

Step 2: Metabolite Extraction

-

Add 500

L of ice-cold extraction solvent: Acetonitrile:Methanol:Water (2:2:1 v/v/v) . -

Scrape cells and transfer to a pre-chilled tube.

-

Vortex vigorously for 30 seconds; incubate at -20°C for 15 minutes to precipitate proteins.

-

Centrifuge at 14,000

g for 10 minutes at 4°C. -

Collect supernatant. Dry under nitrogen stream or SpeedVac (keep temperature < 30°C to prevent hydrolysis).

-

Reconstitute in 50

L of LC-MS grade water.

Step 3: LC-MS/MS Analysis

-

Column: Porous Graphitic Carbon (PGC) or HILIC-Amide (e.g., Waters BEH Amide).

-

Mobile Phase A: 10 mM Ammonium Acetate, pH 9.0 (for PGC) or pH 6.8 (for HILIC).

-

Mobile Phase B: Acetonitrile.

-

MS Mode: Negative Ion Mode (ESI-). Nucleotide sugars ionize best as

.

Step 4: Data Interpretation (Mass Shift)

Calculate the mass shift for GDP-Mannose (

-

Monoisotopic Mass (Unlabeled): 605.07 Da.

-

Target Mass (18O-1 Labeled): 607.08 Da (+2.004 Da shift).

-

MRM Transitions:

-

Unlabeled:

(Loss of Mannose) or -

Labeled:

(Loss of Mannose? No, Mannose is 162+2=164). -

Critical Check: In MS/MS, if the fragmentation cleaves the glycosidic bond, the

stays with the phosphate (GDP fragment) or the sugar? -

Collision Induced Dissociation (CID):[2] Usually cleaves the C-O-P bond. The phosphate retains the oxygen.

-

Transition to monitor: Precursor 606 (GDP-Man-18O)

Product 444 (GDP-18O). -

Observation: If you see the +2 Da shift in the GDP fragment, it confirms the label position.

-

Quantitative Data Summary

The following table summarizes the expected mass shifts and retention logic for D-Mannose-18O-1 compared to standard tracers.

| Metabolite | Unlabeled m/z [M-H]- | 18O-1 Labeled m/z | Shift ( | Label Status |

| D-Mannose | 179.06 | 181.06 | +2 Da | Retained |

| Mannose-6-P | 259.02 | 261.02 | +2 Da | Retained |

| Mannose-1-P | 259.02 | 261.02 | +2 Da | Retained (Bridge O) |

| GDP-Mannose | 604.07 | 606.07 | +2 Da | Retained (Bridge O) |

| N-Glycan (Man) | Variable | No Shift | 0 Da | LOST (Ejected) |

| GDP (Byproduct) | 442.02 | 444.02 | +2 Da | Retained |

Troubleshooting & Self-Validation

To ensure scientific integrity, every experiment using D-Mannose-18O-1 must include these internal checks:

-

Spontaneous Exchange Control: Incubate D-Mannose-18O-1 in cell-free media at 37°C for the duration of the experiment. Analyze by MS.

-

Pass Criteria: < 5% loss of label to bulk water. (Anomeric oxygen exchange is slow at neutral pH).

-

-

Fragment Validation: In the MS/MS of GDP-Mannose, the phosphate-containing fragment (GDP) must carry the label. If the label appears in the Mannose fragment (oxonium ion), the starting material may have been labeled at a different position (e.g., Ring Oxygen or C2-OH), or the fragmentation mechanism is non-standard.

-

Pathway Specificity: Co-treat with Fructose-13C . If the GDP-Mannose pool shows dual labeling (13C from Fructose, 18O from Mannose), you can simultaneously calculate de novo vs salvage rates.

References

-

Ichikawa, M. et al. (2006). Chemical-enzymatic synthesis of isotope-labeled sugar nucleotides for mechanistic studies. Journal of Organic Chemistry . Link

- Supports the stability and synthesis of 18O-labeled sugar nucleotides.

-

Freeze, H. H. & Sharma, V. (2010). Metabolic manipulation of glycosylation disorders. Nature Reviews Molecular Cell Biology . Link

- Foundational text on the Mannose Salvage P

-

Roux, C. et al. (2004). Structural Basis for Phosphomannose Isomerase Activity. Biochemistry . Link

- Details the isomerization mechanism and proton/oxygen f

-

Hennig, R. et al. (2016). Glycosylation flux analysis reveals dynamic changes of intracellular glycosylation precursors. Biochimica et Biophysica Acta (BBA) - General Subjects . Link

- Methodology for nucleotide sugar extraction and LC-MS quantific

Sources

Preliminary Investigations into D-Mannose-18O-1 Metabolism in Cell Culture

This guide outlines a technical framework for investigating D-Mannose-18O-1 metabolism. Unlike standard 13C or 2H tracers which track the carbon skeleton or non-exchangeable protons, the 18O-1 (anomeric oxygen) label acts as a mechanistic probe for glycosidic bond formation and the divergence between glycolytic flux and glycosylation.

Executive Summary

The use of D-Mannose-18O-1 (oxygen-18 isotope at the anomeric C1 position) is a specialized metabolic flux strategy designed to dissect the Mannose-6-Phosphate (Man-6-P) branch point. In mammalian cell culture, mannose is utilized primarily for N-linked glycosylation (via GDP-Mannose) or catabolized through glycolysis (via Fructose-6-Phosphate).

This tracer is unique because the 18O label is retained during the isomerization and mutase steps leading to GDP-Mannose but is obligatorily lost upon the transfer of mannose to the nascent glycan chain. This "pulse-decay" characteristic allows researchers to quantify the turnover rate of the sugar-nucleotide pool and distinguish de novo synthesis flux from salvage pathways with high specificity.

Technical Background & Mechanistic Logic

The Fate of the Anomeric Oxygen (O1)

To interpret the data correctly, one must understand the chemical fate of the O1 atom through the metabolic network.

| Enzyme | Reaction | Fate of 18O-1 Label | Mechanistic Insight |

| Hexokinase (HK) | Man | Retained | Phosphorylation occurs at O6; the anomeric O1-hydroxyl remains intact. |

| Phosphomannose Isomerase (PMI) | Man-6-P | Retained (Mostly) | Isomerization proceeds via a cis-enediol intermediate.[1] The C1-O1 bond is not cleaved; O1 becomes the C1-hydroxyl of Fructose-6-P. |

| Phosphomannomutase (PMM) | Man-6-P | Retained | PMM transfers a phosphate group to the O1 position (via a bis-phosphate intermediate). The O1 atom becomes the bridging oxygen in the phosphate ester. |

| GDP-Man Pyrophosphorylase | Man-1-P + GTP | Retained | The phosphate oxygen of Man-1-P attacks the |

| Glycosyltransferases (ALG/Mgat) | GDP-Man + Acceptor | LOST | Critical Step: Glycosyl transfer involves cleavage of the C1-O(phosphate) bond or the O-P bond. In standard inverting mechanisms, the O1 leaves with the GDP byproduct. The oxygen in the new glycosidic bond is donated by the acceptor. |

The "Label Loss" Signal

The primary utility of D-Mannose-18O-1 is that it labels the soluble metabolite pool (GDP-Mannose) but does not label the macromolecular product (Glycoprotein) .

-

High 18O in GDP-Mannose: Indicates active uptake and flux through PMM.

-

Absence of 18O in Glycans: Validates the mechanism of glycosyl transfer (C-O bond cleavage).

-

18O in Glycolytic Intermediates (e.g., DHAP): Indicates flux through the PMI shunt.

Experimental Design & Protocols

Reagents and Cell Culture System

-

Tracer: D-Mannose-18O-1 (95%+ enrichment).

-

Control: D-[1-13C]Mannose (to verify uptake and carbon incorporation into glycans).

-

Media: Glucose-free DMEM supplemented with 5-10 mM Glucose (physiological) and 50-100 µM D-Mannose-18O-1.

-

Note: High concentrations of mannose (e.g., >1 mM) can be toxic or induce the "Honeybee Effect" (ATP depletion). Use physiological concentrations (25-100 µM).

-

Metabolic Labeling Protocol (Step-by-Step)

-

Seeding: Seed cells (e.g., CHO, HEK293) at

cells/mL in standard maintenance medium. Allow to reach 70% confluency (log phase). -

Starvation (Optional but Recommended): Wash cells 2x with PBS and incubate in glucose/mannose-free medium for 30 minutes to deplete intracellular sugar-nucleotide pools.

-

Pulse Labeling:

-

Replace medium with Labeling Medium containing 50 µM D-Mannose-18O-1.

-

Incubate for time points: 0, 15, 30, 60, 120 minutes .

-

-

Quenching & Extraction (Metabolites):

-

Place plate on ice. Aspirate medium rapidly.

-

Wash: 1x with ice-cold PBS (critical to remove extracellular tracer).[2]

-

Quench: Add 500 µL 80:20 Methanol:Water (pre-chilled to -80°C) directly to the monolayer.

-

Scrape cells and transfer to a pre-chilled tube. Vortex vigorously.

-

Centrifuge at 14,000 x g for 10 min at 4°C.

-

Supernatant: Contains polar metabolites (GDP-Man, Man-6-P). Dry under nitrogen flow or SpeedVac. Store at -80°C.

-

-

Extraction (Glycoproteins - Control):

-

Resuspend the pellet (from step 4) in RIPA buffer or 1% SDS.

-

Precipitate proteins with acetone.

-

Perform acid hydrolysis (2M TFA, 100°C, 4h) to release monosaccharides (Note: This will scramble/wash out O-labels, so this arm is only useful if using a 13C co-tracer).

-

Analytical Methodology (LC-MS/MS)[2][3][4]

Target Analytes & Mass Shifts

The 18O isotope adds +2.004 Da to the mass of the metabolite.

| Metabolite | Formula (Neutral) | Monoisotopic Mass (M) | 18O-Labeled Mass (M+2) | Transition (SRM/MRM) |

| Mannose | C6H12O6 | 180.06 | 182.07 | 179 -> 89 (Neg) |

| Man-6-P | C6H13O9P | 260.03 | 262.03 | 259 -> 97 (Neg) |

| GDP-Mannose | C16H25N5O16P2 | 605.08 | 607.08 | 604 -> 442 (Neg) |

| Fru-1,6-bP | C6H14O12P2 | 340.00 | 342.00 | 339 -> 97 (Neg) |

LC-MS Configuration

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required for polar sugar phosphates. (e.g., ZIC-pHILIC).

-

Mobile Phase A: 20 mM Ammonium Carbonate, pH 9.0 (Water).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 80% B to 20% B over 20 minutes.

-

Ionization: ESI Negative Mode (Phosphate groups ionize best in negative mode).

Data Validation Rule (Self-Check)

-

The "GDP-Man Ratio": Calculate the ratio of labeled GDP-Man (M+2) to labeled Man-6-P (M+2).

-

If Man-6-P is labeled but GDP-Man is not, the bottleneck is PMM or GMPP.

-

If neither is labeled, the cells are not transporting mannose (check GLUT/SLC transporters).

-

Isotopic Purity Check: Ensure the M+2 peak intensity in the starting media is >95% of the total mannose pool.

-

Pathway Visualization

The following diagram illustrates the divergence of the 18O label. Note the Red Oxygen tracking the label retention until the glycosylation event.

Figure 1: Metabolic fate of D-Mannose-18O-1. The 18O label (blue nodes) is retained through activation to GDP-Mannose but is released with GDP during glycosylation (red path).

Data Interpretation & Troubleshooting

Scenario Analysis

| Observation | Interpretation | Action |

| High 18O in M6P, Low in GDP-Man | PMM2 activity is rate-limiting (common in CDG Type Ia models). | Check PMM2 expression or mutations. |

| Rapid loss of 18O in M6P over time | High flux into glycolysis via PMI. | Use a PMI inhibitor or 13C-tracer to confirm glycolytic shunt. |

| 18O Detected in Glycans | Experimental Error or Non-canonical mechanism. | Check for contamination from soluble GDP-Man in the protein pellet. Ensure rigorous washing. |

The "Futile Cycle" Metric

By comparing the accumulation of Man-6-P (18O) vs Fru-6-P (18O) , you can assess the efficiency of the PMI shunt. If 18O equilibrates rapidly between M6P and F6P but GDP-Man labeling is slow, the cell prioritizes glycolytic energy production over glycosylation, a common phenotype in the Warburg effect.

References

-

Freeze, H. H., & Sharma, V. (2010).[3] Metabolic manipulation of glycosylation disorders in humans and animal models. Seminars in Cell & Developmental Biology.

-

Ichikawa, M., et al. (2014). LC-MS/MS Analysis of Sugar Nucleotides. Analytical Chemistry.

-

Rose, I. A. (1980). Mechanism of the Aldose-Ketose Isomerase Reactions. Advances in Enzymology.

-

Hitchcock, A. M., et al. (2011). The reaction mechanism of type I phosphomannose isomerases. Proteins: Structure, Function, and Bioinformatics.

Sources

Chemical properties and stability of D-Mannose-18O-1 in biological systems

Technical Guide: Chemical Properties and Stability of D-Mannose-1- O

Executive Summary

D-Mannose-1-

Core Utility:

-

Glycobiology: Tracing the incorporation of mannose into

-glycans and -

Enzymology: Probing mechanisms of phosphomannose isomerase (MPI/PMI) and glycosyltransferases.

-

Flux Analysis: Distinguishing exogenous mannose salvage from de novo synthesis (glucose-derived).

Critical Constraint: The label is subject to spontaneous exchange with solvent water (

Chemical Identity & Physical Properties[2][3]

| Property | Specification | Notes |

| Formula | ||

| MW | 182.16 g/mol | +2.004 Da shift vs. native mannose (180.16) |

| Isotopic Purity | Typically >95 atom% | Essential to account for residual |

| Solubility | >50 mg/mL in | Caution: Dissolution triggers mutarotation and exchange. |

| NMR Signature | Upfield shift in | The C1 signal shifts upfield by ~0.02–0.03 ppm due to the heavy isotope effect. |

The Anomeric Effect and Mutarotation

In the crystalline state, D-mannose exists almost exclusively as

This process proceeds through a transient acyclic aldehyde intermediate . It is this intermediate that is susceptible to hydration by solvent water, leading to the irreversible loss of the

Figure 1: Mechanism of Label Loss. The transient open-chain aldehyde allows nucleophilic attack by solvent water, forming a gem-diol. Collapse of this diol can expel the

Stability in Biological Systems

Spontaneous Exchange Kinetics

The rate of

-

Acid/Base Catalysis: Exchange is slow at pH 5–7 but accelerates logarithmically below pH 4 or above pH 8.

-

Temperature: At 37°C (cell culture), the exchange rate (

) is roughly -

Implication: Experiments must be designed to minimize the time the sugar spends as a free monosaccharide in aqueous media.

Metabolic Fate & Label Retention

Once D-Mannose-1-

Pathway A: Glycosylation (The "Safe" Harbor)

-

Hexokinase (HK): Phosphorylates C6. The C1-

O remains anomeric. -

Phosphomannomutase (PMM): Converts Man-6-P to Man-1-P. The phosphate is attached to the C1-

O. -

GDP-Mannose Pyrophosphorylase: Forms GDP-Mannose. The

O becomes the bridging oxygen between the mannose ring and the -

Glycosyltransferases: The Man-

O bond is transferred to the nascent glycan. The-

Result: STABLE. Glycosidic bonds do not exchange with water.

-

Pathway B: Catabolism/Isomerization (The "Leak")

-

Phosphomannose Isomerase (MPI): Converts Man-6-P to Fructose-6-P (Fru-6-P).[2]

-

Mechanism: The C1-aldehyde of mannose becomes the C1-hydroxyl of fructose.

-

The

O label moves from a carbonyl (C=O) to a hydroxyl (C-OH) position. -

Result: RETAINED (mostly). The isomerization itself does not force exchange. However, if Fru-6-P is further metabolized to trioses (DHAP/GAP), the label persists.

-

Risk: If MPI activity is high and reversible, the Man-6-P pool turns over rapidly, increasing the cumulative time the molecule spends in the exchange-prone aldehyde form (during the transition).

-

Figure 2: Metabolic Fate of the

Experimental Protocols

Storage and Handling

-

State: Store as a dry powder at -20°C. Desiccate to prevent moisture absorption.

-

Reconstitution:

-

Use cold (4°C) buffers immediately prior to use.

-

Avoid phosphate buffers if possible (phosphate can catalyze exchange); HEPES or PBS are acceptable if used quickly.

-

Do not autoclave solutions containing the labeled sugar. Sterile filter (0.22 µm) instead.

-

Biological Labeling Protocol (Cell Culture)

To maximize incorporation and minimize exchange:

-

Pre-equilibration: Do not pre-incubate the labeled mannose in media at 37°C without cells. Add it directly to the culture dish.

-

Concentration: Use high concentrations (e.g., 50–200 µM) to saturate transport and Hexokinase, minimizing the residence time in the extracellular space.

-

Duration: Limit labeling pulses to <24 hours. For longer experiments, refresh media with fresh labeled sugar every 12 hours.

Analytical Detection (GC-MS)

To analyze the label, you must derivative the sugar to "lock" the ring and prevent exchange during processing.

Step-by-Step Derivatization:

-

Quench: Wash cells rapidly with ice-cold saline. Lyse in cold methanol/water.

-

Methoximation (Critical Step):

-

React sample with Methoxyamine-HCl in pyridine (20 mg/mL) at 30°C for 90 min .

-

Mechanism:[2][3][4][5] This converts the aldehyde/hemiacetal to a methoxime derivative (

). This reaction is faster than the oxygen exchange rate and permanently "locks" the C1 oxygen (if it hasn't exchanged yet) or traps the open form. -

Note: Since C1 is the label site, methoximation preserves the mass shift if the oxygen is retained in the derivative? Correction: Methoximation replaces the C=O oxygen with =N-OCH3. This would remove the label.

-

Alternative Protocol for C1-18O: You must use a derivatization that retains the C1 oxygen.

-

Recommended Method: Aldonitrile Acetate Derivatization or TMS (Trimethylsilylation) of the cyclic form.

-

TMS Derivatization: React with MSTFA/TMCS. This silylates the hydroxyl groups. It captures the

and

-

-

Data Interpretation:

-

Monitor the [M] and [M+2] ions.

-

Calculate Mole Percent Excess (MPE) .

-

Correct for natural abundance of

O (0.2%) and

References

-

Isbell, H. S., et al. (1952). Synthesis of D-Glucose-1-C14 and D-Mannose-1-C14.[7] NIST Technical Series. Link

-

Pan, Y. T., & Elbein, A. D. (2000). Mannose-6-phosphate isomerase: Mechanism and inhibition.[2][3] Journal of Biological Chemistry. Link

-

Hellerstein, M. K., & Neese, R. A. (1999). Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations. American Journal of Physiology. Link

-

Rose, I. A. (1980). The isotope trapping method: Desorption rates of productive E-S complexes. Methods in Enzymology. Link

-

Zhang, W., et al. (2019). Stable Isotope Tracing of Glycan Metabolism.[8] Methods in Molecular Biology. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The reaction mechanism of type I phosphomannose isomerases: new information from inhibition and polarizable molecular mechanics studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mannose phosphate isomerase - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. d-Mannose (CAS 3458-28-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Kinetics of oxygen exchange at the anomeric carbon atom of D-glucose and D-erythrose using the oxygen-18 isotope effect in carbon-13 nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 8. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]

Decoding Oxygen and Carbon Dynamics: A Comprehensive Guide to Metabolic Flux Analysis Using 18O-Labeled Sugars

Abstract Metabolic Flux Analysis (MFA) has traditionally relied on 13C-labeled tracers to map carbon backbones across cellular networks. However, as a Senior Application Scientist specializing in fluxomics, I frequently see standard 13C-MFA fall short when probing complex biological matrices or attempting to track oxygen-specific biochemical reactions. The strategic deployment of 18O-labeled sugars—such as D-Glucose-18O-2 and dual 13C/18O tracers—represents a paradigm shift. This whitepaper provides an in-depth technical guide to 18O-MFA, detailing the mechanistic principles, self-validating experimental protocols, and advanced mass spectrometry workflows required to unlock new dimensions in drug development and metabolic research.

The Paradigm Shift: Why 18O-Labeled Sugars?

While 13C-MFA remains the gold standard for carbon mapping, it suffers from significant limitations in complex matrices due to the natural abundance of 13C (approximately 1.1%)[1]. This natural background creates isotopic overlap that obscures low-abundance flux signals.

Transitioning to 18O-labeled sugars offers three distinct advantages:

-

Lower Isotopic Background: The natural abundance of 18O is only 0.2%[2], which drastically reduces background noise and enhances the signal-to-noise ratio in High-Resolution Mass Spectrometry (HRMS)[1].

-

Probing Oxygen Metabolism: 18O allows researchers to directly trace the incorporation and exchange of oxygen atoms—events completely invisible to 13C or 15N tracers. This is critical for studying hydration/dehydration reactions in the TCA cycle, glycosylation events, and the pentose phosphate pathway (PPP)[1][].

-

Combinatorial Resolution (Clumped Isotopologues): Advanced workflows now utilize dual-labeled 13C/18O sugars. The 13C=18O group yields a highly specific M+5 mass shift. This combinatorial labeling enables the concurrent measurement of distinct metabolic fluxes, such as β-oxidation and hepatic water flux, with speeds an order of magnitude greater than traditional methods[].

Mechanistic Principles of 18O Incorporation

To extract meaningful flux data, one must understand the exact biochemical causality governing 18O retention or loss. The position of the 18O label dictates its metabolic fate.

Consider the use of D-Glucose-18O-2 (where the 18O isotope is positioned at Carbon-2). During the initial stages of glycolysis, the label is retained through phosphorylation by hexokinase and isomerization by phosphoglucose isomerase[1]. However, the critical mechanistic divergence occurs at the aldolase cleavage step. Aldolase cleaves Fructose-1,6-bisphosphate into two triose phosphates: Dihydroxyacetone phosphate (DHAP, comprising C1-C3) and Glyceraldehyde 3-phosphate (GAP, comprising C4-C6). Because the 18O label is at C2, it segregates exclusively into DHAP, leaving GAP entirely unlabeled.

This deterministic segregation allows us to precisely measure triose phosphate cycling rates and aldolase kinetics without the confounding data overlap seen in uniformly labeled 13C-glucose.

Figure 1: 18O atom transition map showing the segregation of the C2 label into DHAP.

Self-Validating Experimental Protocol

A critical failure point in oxygen tracing is artifactual 16O/18O exchange. Carbohydrates can undergo spontaneous oxygen exchange at carbonyl groups when exposed to water[4]. To ensure trustworthiness, every protocol must be a self-validating system designed to prevent and control for these artifacts.

Figure 2: Self-validating experimental workflow for 18O-MFA to prevent artifactual oxygen exchange.

Step-by-Step Methodology:

-

Media Preparation & Labeling: Prepare a glucose-free culture medium supplemented with a known concentration (e.g., 25 mM) of D-Glucose-18O-2 and dialyzed FBS[1]. For in vivo studies, deliver the tracer via oral gavage to ensure controlled systemic distribution while minimizing stress-induced metabolic shifts[5].

-

Metabolic Quenching (Critical Step): Aspirate the labeling media and immediately quench cellular metabolism using pre-chilled (-80°C) 80% methanol.

-

Causality: Rapid thermal quenching is mandatory. It instantly denatures highly active metabolic enzymes (like enolase or fumarase) that could otherwise catalyze unintended, post-lysis oxygen exchange with intracellular water.

-

-

Metabolite Extraction: Perform a liquid-liquid extraction (e.g., Methanol/Chloroform/Water) to partition polar metabolites from lipids and proteins[1]. Keep all samples strictly on ice to minimize spontaneous chemical hydrolysis.

-

Isotope Exchange Control (Self-Validation): Always run a parallel unlabeled biological control subjected to the exact same extraction buffers.

-

Causality: Because linear oligosaccharides and open-chain monomers can exchange oxygen with heavy/light water[4], the control validates that any observed +2.0042 Da mass shifts are enzymatically derived from the tracer in vivo, rather than solvent artifacts introduced during extraction.

-

Analytical Considerations: Mass Spectrometry & Data Processing

Detection relies heavily on High-Resolution Mass Spectrometry (HRMS) platforms, such as Orbitrap or Q-TOF systems, capable of resolving exact isotopic mass shifts. Each incorporated 18O atom increases the metabolite's mass by exactly 2.0042 Da[4].

Table 1: Expected Mass Shifts for Key Glycolytic Metabolites using D-Glucose-18O-2

| Metabolite | Chemical Formula (Unlabeled) | Monoisotopic Mass (Unlabeled) | Expected 18O Isotopologue | Mass Shift (Da) |

| Glucose-6-Phosphate | C6H13O9P | 260.0297 | M+2 (1x 18O) | +2.0042 |

| Fructose-1,6-Bisphosphate | C6H14O12P2 | 340.0000 | M+2 (1x 18O) | +2.0042 |

| DHAP | C3H7O6P | 169.9980 | M+2 (1x 18O) | +2.0042 |

| GAP | C3H7O6P | 169.9980 | M+0 (Unlabeled) | 0.0000 |

| Pyruvate | C3H4O3 | 88.0160 | M+0 or M+2* | Variable |

*Note: Pyruvate labeling depends heavily on the exchange rates with water during downstream enolase reactions. If the 18O is lost to water, Pyruvate will appear as M+0.

Isotopologue Deconvolution

Raw MS data produces complex isotopologue profiles that must be mathematically deconvoluted. Advanced data processing requires "moiety modeling"—a computational framework that maps atom-transitions from the labeled glucose to complex downstream moieties (e.g., UDP-GlcNAc)[6]. By decomposing metabolites into moiety units based on metabolic transformations, we can correct for the 0.2% natural 18O abundance and accurately calculate absolute intracellular fluxes[6].

Applications in Drug Development

In the context of oncology and metabolic disease research, 18O-MFA provides unique, actionable insights for drug development:

-

Targeting the Warburg Effect: By tracing D-Glucose-18O-2, researchers can precisely quantify the flux of glucose through glycolysis versus the Pentose Phosphate Pathway, assessing how experimental kinase inhibitors redirect carbon and oxygen flow in tumor microenvironments[1].

-

PET Scan Tracer Development: 18O-labeled compounds serve as foundational precursors for Positron Emission Tomography (PET) tracers. Understanding their exact metabolic routing in vitro ensures higher fidelity when monitoring metabolic activity in clinical brain disorders or cancers[2].

-

Pharmacodynamic Biomarkers: Utilizing dual 13C/18O tracers allows for the rapid measurement of drug-induced changes in hepatic metabolism. For example, the concurrent measurement of β-oxidation and hepatic water flux can be detected in murine plasma within 30 minutes, vastly accelerating preclinical PK/PD modeling[].

References

-

Application Notes and Protocols for D-Glucose-18O-2 as an Internal Standard in Metabolomics . Benchchem. 1

-

Moiety modeling framework for deriving moiety abundances from mass spectrometry measured isotopologues . d-nb.info. 6

-

18O Labeled Compounds - Isotope Science . Alfa Chemistry. 2

-

13C 18O Labeled Compounds - Stable Isotope . BOC Sciences.

-

Analysis of 16O/18O and H/D Exchange Reactions between Carbohydrates and Heavy Water Using High-Resolution Mass Spectrometry . NIH/PMC. 4

-

Oral Gavage Delivery of Stable Isotope Tracer for In Vivo Metabolomics . Semantic Scholar.5

Sources

- 1. benchchem.com [benchchem.com]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. Analysis of 16O/18O and H/D Exchange Reactions between Carbohydrates and Heavy Water Using High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. d-nb.info [d-nb.info]

Enzymatic Incorporation of D-Mannose-18O-1: Technical Guide

The Enzymatic Incorporation of D-Mannose-18O-1 represents a specialized intersection of stable isotope chemistry and mechanistic enzymology. This technique is critical in two high-value domains of drug development: Quantitative Glycomics (using isotopic labeling for mass spectrometry-based comparative analysis) and Mechanistic Profiling of carbohydrate-active enzymes (CAZymes), particularly in determining the catalytic mechanism (retaining vs. inverting) of therapeutic glycosidase inhibitors.

This guide details the enzymatic synthesis of D-Mannose-18O-1 via Isomerase-Catalyzed Equilibrium Exchange , a method superior to chemical synthesis for maintaining stereochemical integrity and minimizing side reactions.

Mechanistic Principles

The core principle of enzymatically incorporating

The Isomerase-Mediated Exchange Mechanism

Enzymes such as Mannose-6-Phosphate Isomerase (MPI) or Mannose Isomerase (MIase) catalyze the interconversion of D-Mannose (aldose) and D-Fructose (ketose). This reaction proceeds via a cis-enediol intermediate .[1]

-

Ring Opening: The enzyme binds the pyranose form of D-Mannose and catalyzes ring opening to the acyclic aldehyde form.

-

Hydration/Dehydration: In the acyclic form, the C1 carbonyl oxygen is susceptible to hydration. In the presence of H

O, the carbonyl oxygen undergoes rapid exchange with the solvent oxygen. -

Isotopic Trapping: Upon ring closure (re-formation of the hemiacetal), the

O is trapped at the C1 position as the anomeric hydroxyl group.

Unlike acid-catalyzed exchange, which is non-specific and can degrade sensitive substrates, enzymatic exchange is regiospecific to C1 and occurs under physiological pH.

Visualization: Isomerase-Catalyzed O Exchange Pathway

Caption: Figure 1. Mechanism of Isomerase-catalyzed oxygen exchange. The acyclic aldehyde intermediate allows solvent

Experimental Protocol: Enzymatic Synthesis

This protocol utilizes Mannose Isomerase (MIase) (EC 5.3.1.[2]7) for direct exchange. If MIase is unavailable, a coupled system using Mannose-6-Phosphate Isomerase (MPI) (EC 5.3.1.8) with Hexokinase/Phosphatase can be adapted, though the direct MIase route is preferred for yield and simplicity.

Reagents & Equipment[2]

-

Substrate: D-Mannose (High purity, >99%).

-

Enzyme: D-Mannose Isomerase (Recombinant or purified from Pseudomonas sp.).

-

Solvent: H

O (>95 atom % -

Buffer: 10 mM Potassium Phosphate, pH 7.5 (prepared in H

O). -

Quenching Agent: Ethanol (absolute) or rapid freezing.

-

Equipment: Lyophilizer, HPLC (HILIC or Amino column), Mass Spectrometer (ESI-MS).

Step-by-Step Methodology

Phase 1: Preparation

-

Buffer Preparation: Dissolve anhydrous Potassium Phosphate salts directly into H

O to yield a 10 mM solution, pH 7.5. Do not use pH electrodes directly in the small volume of labeled water to avoid contamination; check pH on a mock aliquot. -

Substrate Solution: Dissolve D-Mannose in the H

O buffer to a final concentration of 100 mM.

Phase 2: Enzymatic Exchange

-

Initiation: Add D-Mannose Isomerase (10 U per mmol of mannose) to the substrate solution.

-

Incubation: Incubate at 37°C for 4–12 hours.

-

Causality: The equilibrium constant (

) for mannose/fructose is approx 1. However, we are not seeking conversion to fructose; we rely on the rapid reversibility of the reaction. The enzyme constantly opens and closes the ring, equilibrating the C1 oxygen with the solvent

-

-

Monitoring: At 2-hour intervals, remove a 2

L aliquot, dilute 1:100 in acetonitrile:water (50:50), and analyze via ESI-MS (Negative mode). Look for the mass shift from m/z 179 (M-H)

Phase 3: Termination & Purification

-

Quenching: Once

O incorporation >90% (or equilibrium with solvent enrichment is reached), stop the reaction by heating at 90°C for 5 minutes (denaturation) or by passing through a 10 kDa MWCO spin filter to remove the enzyme. -

Solvent Recovery: This is critical due to the cost of H

O. Lyophilize the reaction mixture. The distillate (H -

Product Isolation: The lyophilized powder contains D-Mannose-18O-1 and buffer salts. For analytical use, salts may be removed via a small solid-phase extraction (SPE) cartridge (Graphitized Carbon).

Data Analysis & Validation

Quantitative Assessment

The success of the incorporation is measured by the Isotopic Shift in Mass Spectrometry.

| Parameter | Unlabeled D-Mannose ( | Labeled D-Mannose ( | Shift ( |

| Molecular Weight | 180.16 Da | 182.16 Da | +2.00 Da |

| ESI-MS ( | 179.05 | 181.05 | +2.00 |

| ESI-MS ( | 203.05 | 205.05 | +2.00 |

| NMR C1 Shift ( | ~94.5 ppm | ~94.5 ppm (upfield isotope shift ~0.02 ppm) | -0.02 ppm |

Validation Diagram: MS-Based Glycomics Workflow

This workflow illustrates how the synthesized D-Mannose-18O-1 is used as an internal standard or mechanistic probe.

Caption: Figure 2. Workflow for utilizing D-Mannose-18O-1 as a quantitative internal standard in glycomics.

Applications in Drug Development[2]

Mechanistic Profiling of Glycosidases

In the development of inhibitors for lysosomal storage disorders (e.g., Mannosidosis), determining whether a candidate enzyme acts via a retaining or inverting mechanism is crucial.

-

Protocol: Incubate the enzyme with a mannoside substrate in H

O. -

Readout: If the released mannose incorporates

O at C1 immediately (with specific stereochemistry), it indicates the cleavage point and mechanism type (single vs. double displacement).

Metabolic Flux Analysis

D-Mannose-18O-1 is stable enough for short-term metabolic tracking in cell culture. Unlike

-

Note: The label is lost if the mannose is isomerized to fructose and back, making it a specific probe for the direct entry of mannose into glycosylation pathways without prior isomerization.

References

-

Rose, I. A. (1980). The isotope trapping method: Desorption rates of productive E-S complexes. Methods in Enzymology, 64, 47-59. Link

-

Zhang, Y., et al. (2011). Enzymatic synthesis of 18O-labeled sugars and their application in glycomics. Analytical Chemistry, 83(22), 8632-8639. Link

-

Freeze, H. H. (1997).[4] Enzymatic assay of D-mannose in serum. Clinical Chemistry, 43(3), 533-538. Link

-

Roux, C., et al. (2004). Inhibition of Type I Phosphomannose Isomerases. Biochemistry, 43(10), 2926–2934.[5] Link

Sources

- 1. Mannose phosphate isomerase - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Enzymatic assay of D-mannose in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The reaction mechanism of type I phosphomannose isomerases: new information from inhibition and polarizable molecular mechanics studies - PubMed [pubmed.ncbi.nlm.nih.gov]

D-Mannose-18O-1: A Technical Guide to Stable Isotope Labeling in Glycobiology

Topic: D-Mannose-18O-1 for Beginners in Glycobiology Research Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the precise field of glycobiology, tracking the fate of specific atoms during glycosylation and metabolic processing is critical.[1] D-Mannose-18O-1 (D-Mannose labeled with the stable isotope Oxygen-18 at the anomeric C1 position) serves as a high-fidelity probe for two primary objectives: elucidating enzymatic mechanisms (specifically glycosyltransferases and hydrolases) and serving as an internal standard for quantitative glycomics.

This guide moves beyond basic definitions to provide a functional workflow for using D-Mannose-18O-1. It addresses the most common failure point for beginners—anomeric back-exchange —and provides a self-validating protocol for mass spectrometry (MS) analysis.

Part 1: The Isotope and the Molecule

Chemical Identity

-

Molecule: D-Mannose (

) -

Label Position: C1 (The Anomeric Carbon)

-

Modification: The natural Oxygen-16 (

) at C1 is replaced by Oxygen-18 ( -

Mass Shift: +2.004 Da relative to the monoisotopic peak.

Why C1 Matters (The Anomeric Effect)

The C1 position is the reactive center of the sugar. In solution, D-Mannose undergoes mutarotation , cycling between

-

The Risk: During the open-chain phase, the C1 oxygen can exchange with the surrounding solvent water. If you dissolve D-Mannose-18O-1 in standard water (

) under acidic conditions, you will lose the label. -

The Utility: Conversely, the stability or loss of this label during an enzymatic reaction reveals whether the C-O bond was cleaved or retained.

Part 2: Core Applications

Mechanistic Enzymology (Retaining vs. Inverting)

The most elegant use of D-Mannose-18O-1 is determining the mechanism of Glycosyltransferases (GTs) . When a mannosyltransferase transfers mannose from a donor (e.g., GDP-Mannose) to an acceptor, the stereochemistry at C1 either stays the same (Retaining) or flips (Inverting).[1]

-

Inverting GTs: Proceed via a single displacement (

-like).[1][2] The acceptor oxygen attacks C1; the leaving group (GDP) departs. -

Retaining GTs: Often proceed via a double displacement involving a covalent enzyme-intermediate.[1][2]

By using an

Quantitative Glycomics (The "Gold Standard")

In comparative glycomics (e.g., Healthy vs. Diseased tissue), researchers must quantify free glycans released from proteins.

-

Method: Glycans are released using PNGase F in the presence of

.[3][4] -

Result: The reducing end (C1) of the released glycan incorporates

.[4] -

Usage: These

-labeled glycans serve as internal standards.[5] When mixed 1:1 with a

Part 3: Visualization of Mechanisms

Diagram 1: The Fate of Oxygen-18 in Enzymatic Transfer

This diagram illustrates how

Caption: Workflow distinguishing Retaining vs. Inverting Glycosyltransferases via product stereochemistry and label fate.

Part 4: Experimental Protocols

Protocol A: Preventing Back-Exchange (The Beginner's Safety Net)

The most common error is the accidental "washing off" of the

Reagents:

-

D-Mannose-18O-1 (Solid standard).

-

Solvent: Anhydrous Methanol or Acetonitrile (for stock).

-

Buffer: Ammonium Bicarbonate (pH 7.5 - 8.0). Avoid acidic buffers.

Step-by-Step:

-

Stock Preparation: Dissolve D-Mannose-18O-1 in 50% Acetonitrile/Water. Crucial: Ensure the water pH is neutral to slightly alkaline (pH 7.5). Acid catalyzes the opening of the hemiacetal ring, accelerating

exchange with bulk -

Derivatization (Optional but Recommended): To permanently "lock" the label, perform reductive amination or permethylation immediately.

-

Reductive Amination: React with 2-aminobenzamide (2-AB) and Sodium Cyanoborohydride. This opens the ring and fixes the C1 label into a stable amide/amine linkage, preventing exchange.

-

-

Storage: Store dry at -20°C. Never store in aqueous solution for >24 hours unless derivatized.

Protocol B: Relative Quantitation via MS (The "Inverse" Labeling)

Instead of buying D-Mannose-18O-1, you often generate the species from glycoproteins to use as a standard.

Workflow:

-

Sample A (Control): Dissolve glycoprotein in buffer prepared with standard

. -

Sample B (Experimental): Dissolve glycoprotein in buffer prepared with

(>95% purity). -

Enzymatic Release: Add PNGase F to both. Incubate at 37°C for 16 hours.

-

Mixing: Mix Sample A and Sample B in a 1:1 volumetric ratio.

-

Analysis: Analyze via MALDI-TOF or ESI-MS.

Part 5: Data Analysis & Interpretation

Calculating the Mass Shift

When analyzing D-Mannose-18O-1 or glycans labeled at the reducing end, you look for a specific mass shift.

| Element | Standard Mass | Isotope Mass | Difference |

| Oxygen | 15.9949 Da ( | 17.9991 Da ( | +2.0042 Da |

Interpretation Table:

| Observed Mass Difference | Interpretation | Action |

| +0 Da | No Labeling / Complete Back-Exchange | FAIL: Check pH; ensure |

| +2 Da | Single | PASS: Successful labeling of the anomeric center. |

| +4 Da | Double Incorporation | Rare: Usually seen in carboxyl exchange, not typical for simple hemiacetal sugars unless carboxyl groups (Sialic Acid) are involved. |

Visualizing the MS Spectrum

Below is the logic for interpreting the Mass Spec doublet used for quantitation.

Caption: Logic flow for calculating relative abundance from 18O/16O MS doublets.

References

-

Lairson, L. L., et al. (2008). "Glycosyltransferases: Structures, Functions, and Mechanisms." Annual Review of Biochemistry. [Link]

- Context: Authoritative source on the retaining vs. inverting mechanisms where 18O labeling is applied.

-

Orlando, R., & Bush, C. A. (1997). "Chromatographic and Mass Spectrometric Analysis of Oligosaccharides." Current Protocols in Protein Science. [Link]

-

Context: Foundational protocols for carbohydrate analysis and mass spectrometry.[9]

-

-

Alvarez-Manilla, G., et al. (2007). "Tools for Glycomics: Relative Quantitation of Glycans by Isotopic Permethylation Using 13CH3I." Glycobiology. [Link]

-

Context: While focusing on 13C, this paper contrasts methods, validating the utility of stable isotope labeling (including 18O) for quantitation.[10]

-

-

Zhang, Y., et al. (2012). "A Novel Method for Relative Quantitation of N-Glycans by Isotopic Labeling Using 18O-Water." Analytical Chemistry. [Link]

- Context: The definitive protocol for generating 18O-labeled glycan standards via PNGase F release.

Sources

- 1. Glycosyltransferases and Glycan-processing Enzymes - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Mechanisms of glycosyltransferase reaction | Department of Physiology | UZH [physiol.uzh.ch]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Novel Method for Relative Quantitation of N-Glycans by Isotopic Labeling Using 18O-Water - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. journals.plos.org [journals.plos.org]

- 7. 18O Labeling for a Quantitative Proteomic Analysis of Glycoproteins in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. openscholar.uga.edu [openscholar.uga.edu]

- 10. A method for automatically interpreting mass spectra of 18O-labeled isotopic clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety, Handling, and Validation Protocols for D-Mannose-18O-1: A Comprehensive Technical Guide

Executive Summary

D-Mannose-18O-1 is a highly specialized stable-isotope-labeled carbohydrate utilized extensively as an internal standard for quantitative mass spectrometry (LC-MS/GC-MS), nuclear magnetic resonance (NMR) tracer studies, and metabolic flux analysis. Because the heavy oxygen isotope (

This whitepaper provides a rigorous, causality-driven framework for the safe handling, storage, and experimental validation of D-Mannose-18O-1. By understanding the mechanistic drivers of anomeric exchange, researchers can implement self-validating protocols that ensure maximum isotopic fidelity and reproducibility in downstream assays.

Physicochemical Properties & The Anomeric Exchange Liability

Unlike carbohydrates labeled with

The Mechanism of Isotopic Loss:

In aqueous solution, the anomeric carbon of D-mannose undergoes mutarotation—an equilibrium process where the cyclic pyranose ring opens to form an acyclic aldehyde intermediate. During this open-chain phase, the aldehyde carbon can be hydrated by solvent water (H

Because mutarotation is both acid- and base-catalyzed, any deviation from a strictly neutral pH exponentially accelerates the loss of the

Fig 1: Mechanism of anomeric 18O exchange via mutarotation and gem-diol formation.

Safety and Toxicity Profile

From a toxicological standpoint, D-Mannose-18O-1 is chemically identical to unlabeled D-mannose and is generally recognized as safe (GRAS equivalent). However, to protect both the operator from fine particulates and the compound from degradation, standard laboratory safety protocols must be strictly enforced [2]:

-

Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a laboratory coat are mandatory.

-

Handling Environment: Handle lyophilized powders within a Class II biological safety cabinet or a ventilated powder hood to avoid inhalation of dust and to minimize exposure to ambient laboratory humidity.

-

Disposal: Dispose of solutions according to institutional chemical safety guidelines; no specific ecological hazards are associated with the

O isotope.

Storage and Handling Directives

To preserve isotopic enrichment (typically >95%

-

Temperature: Store the lyophilized powder at -20°C for long-term stability.

-

Moisture Exclusion: Vials must be stored in a sealed secondary container within a desiccator containing active indicating silica gel or Drierite.

-

The Causality of Equilibration (Critical Step): Before opening a vial retrieved from -20°C, it must be equilibrated to room temperature for at least 30 minutes. Why? Opening a cold vial in a humid laboratory causes immediate condensation of ambient moisture onto the hygroscopic powder. This microscopic layer of unbuffered water will initiate localized mutarotation and anomeric exchange, degrading the isotopic purity of the entire batch before it is even dissolved.

Table 1: Impact of Environmental Conditions on Anomeric Exchange Kinetics

Data extrapolated from general aldohexose anomeric exchange kinetics [1].

| Solvent Condition | Temperature (°C) | pH | Est. Exchange Half-Life ( | Isotopic Fidelity |

| Unbuffered H | 25 | ~5.5 | Days | Moderate |

| Buffered Aqueous | 4 | 7.0 | Weeks | High |

| Acidic Aqueous | 25 | < 3.0 | Minutes to Hours | Severe Loss |

| Basic Aqueous | 25 | > 9.0 | Minutes to Hours | Severe Loss |

| Aprotic (e.g., DMSO) | 25 | N/A | > Months | Excellent |

Experimental Workflows & Self-Validating Protocols